molecular formula C13H21O3P B14709630 Dipropyl (4-methylphenyl)phosphonate CAS No. 20677-09-2

Dipropyl (4-methylphenyl)phosphonate

Cat. No.: B14709630
CAS No.: 20677-09-2
M. Wt: 256.28 g/mol
InChI Key: LJGRIPLOUGZFQG-UHFFFAOYSA-N
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Description

Dipropyl (4-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-methylphenyl ring and two propyl groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of triethyl phosphite with 4-methylbenzyl chloride under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of dipropyl (4-methylphenyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dipropyl (4-methylphenyl)phosphonate include other phosphonates such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of propyl groups and the 4-methylphenyl ring, which can influence its reactivity, solubility, and biological activity. This unique structure can make it more suitable for certain applications compared to its analogs .

Properties

CAS No.

20677-09-2

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-dipropoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C13H21O3P/c1-4-10-15-17(14,16-11-5-2)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

LJGRIPLOUGZFQG-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1=CC=C(C=C1)C)OCCC

Origin of Product

United States

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